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Compound of Interest

Compound Name: PF-1367550

Cat. No.: B15614210 Get Quote

Note: This guide details the cross-reactivity profile of the Casein Kinase 1 epsilon (CK1ε)

inhibitor, PF-4800567. Initial searches for "PF-1367550" did not yield specific public data;

therefore, PF-4800567 is used as a representative compound from the same developer to

illustrate a comprehensive kinase selectivity analysis.

For researchers and drug development professionals, understanding the selectivity of a kinase

inhibitor is paramount for interpreting experimental results and predicting potential therapeutic

and off-target effects. PF-4800567 is a potent, ATP-competitive inhibitor of Casein Kinase 1

epsilon (CK1ε), a crucial regulator of numerous cellular processes, most notably the circadian

rhythm.[1][2] This guide provides a detailed comparison of its inhibitory activity against its

primary target and a broad panel of other kinases, supported by experimental data and

protocols.

Quantitative Kinase Inhibition Data
The selectivity of PF-4800567 has been rigorously assessed through in vitro biochemical

assays and broader kinase screening panels. The data reveals a high degree of selectivity for

CK1ε over the closely related isoform CK1δ and other kinases, particularly at lower

concentrations.
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Target Kinase In Vitro IC50 Cellular IC50
Selectivity
(over CK1δ)

% Inhibition at
1 µM

CK1ε (Primary

Target)
32 nM[1][2][3][4] 2.65 µM[3][4][5] ~22-fold[6] ~95%[1]

CK1δ 711 nM[1][2][3] 20.38 µM[3][4][5] - ~40%[1]

EGFR Not Reported Not Reported -
~69%

(significant)[2]

PKA Not Reported Not Reported - <10%[1]

PKCα Not Reported Not Reported - <10%[1]

p38α Not Reported Not Reported - <10%[1]

GSK3β Not Reported Not Reported - <10%[1]

Other 44 Kinases Not Reported Not Reported - <20%[1]

Note: IC50 values can vary based on specific assay conditions, such as ATP concentration and

the substrate used.[5]

Screening against a panel of 50 protein kinases at a 1 µM concentration revealed significant

inhibition (69%) only for the Epidermal Growth Factor Receptor (EGFR) besides its primary

target.[2] At a higher concentration of 10 µM, the inhibition of EGFR activity increased to 83%.

[2] Further KINOMEscan profiling also indicated weak binding affinity for Platelet-Derived

Growth Factor Receptor Beta (PDGFRB) and Tropomyosin receptor kinase A (TRKA).[2] This

data suggests that while PF-4800567 is highly selective at nanomolar concentrations, caution

should be exercised when using it at micromolar concentrations due to potential off-target

effects on EGFR signaling.[2]

Signaling Pathway Context: The Role of CK1ε
Casein Kinase 1 epsilon is a key component of the core molecular clock machinery that

governs circadian rhythms. It is also involved in other critical signaling pathways, such as the

Wnt/β-catenin pathway.[7][8] Understanding these pathways is crucial for contextualizing the

effects of CK1ε inhibition.
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Caption: Simplified signaling pathways showing the role of CK1ε in circadian rhythm and Wnt/

β-catenin signaling, and its inhibition by PF-4800567.

Experimental Protocols
The determination of kinase inhibitor selectivity involves robust and standardized assays.

Below are detailed methodologies for key experiments used in the characterization of

compounds like PF-4800567.

In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by

measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the in vitro IC50 value of an inhibitor against a purified kinase.

Materials:

Purified, recombinant human kinase (e.g., CK1ε)

Specific peptide substrate

ATP (at or near the Km concentration for the kinase)

Test inhibitor (e.g., PF-4800567) serially diluted in DMSO

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ADP-Glo™ Kinase Assay kit (Promega)

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO.
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Reaction Setup:

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

[5]

Add 2 µL of the kinase diluted in Kinase Buffer.[5]

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[5] The final ATP

concentration should be at or near the Km for the specific kinase to ensure accurate IC50

determination.[5]

Incubation: Incubate the plate at room temperature for 60 minutes.[5]

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.[5]

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to

ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.[5]

Data Acquisition: Measure the luminescence signal using a plate reader. The light output is

directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/Measuring_the_Efficacy_of_PF_4800567_in_Inhibiting_Casein_Kinase_1_Epsilon_CK1.pdf
https://www.benchchem.com/pdf/Measuring_the_Efficacy_of_PF_4800567_in_Inhibiting_Casein_Kinase_1_Epsilon_CK1.pdf
https://www.benchchem.com/pdf/Measuring_the_Efficacy_of_PF_4800567_in_Inhibiting_Casein_Kinase_1_Epsilon_CK1.pdf
https://www.benchchem.com/pdf/Measuring_the_Efficacy_of_PF_4800567_in_Inhibiting_Casein_Kinase_1_Epsilon_CK1.pdf
https://www.benchchem.com/pdf/Measuring_the_Efficacy_of_PF_4800567_in_Inhibiting_Casein_Kinase_1_Epsilon_CK1.pdf
https://www.benchchem.com/pdf/Measuring_the_Efficacy_of_PF_4800567_in_Inhibiting_Casein_Kinase_1_Epsilon_CK1.pdf
https://www.benchchem.com/pdf/Measuring_the_Efficacy_of_PF_4800567_in_Inhibiting_Casein_Kinase_1_Epsilon_CK1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Serial Dilution
of Inhibitor in DMSO

Set up Reaction:
Inhibitor + Kinase + Substrate/ATP

Incubate at RT
(e.g., 60 min)

Stop Reaction & Deplete ATP
(Add ADP-Glo™ Reagent)

Incubate at RT
(e.g., 40 min)

Convert ADP to ATP & Detect
(Add Kinase Detection Reagent)

Incubate at RT
(e.g., 30 min)

Measure Luminescence

Calculate % Inhibition
& Determine IC50

End

Click to download full resolution via product page

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
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Kinase Selectivity Profiling (KINOMEscan™)
This methodology provides a broad assessment of an inhibitor's binding affinity against a large

panel of kinases.

Principle: The assay is a competitive binding assay where the test compound competes with an

immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound

to the solid support is quantified, typically using qPCR for a DNA tag conjugated to the kinase.

A lower amount of bound kinase indicates stronger competition by the test compound.

General Procedure:

A library of DNA-tagged kinases is used.

Each kinase is mixed with the test compound (e.g., PF-4800567) and an immobilized ligand.

The mixture is allowed to reach equilibrium.

The solid support is washed to remove unbound kinase.

The amount of kinase bound to the solid support is measured by quantifying the attached

DNA tag using qPCR.

The results are typically reported as "% of control" or a dissociation constant (Kd), providing

a comprehensive profile of the inhibitor's cross-reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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